

Isotetrandrine: A Technical Guide to its Toxicological and Safety Profile

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Compound of Interest		
Compound Name:	Isotetrandrine	
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Executive Summary

Isotetrandrine, a bis-benzylisoquinoline alkaloid, is a stereoisomer of the more extensively studied compound, tetrandrine. While research has indicated several potential pharmacological activities for **isotetrandrine**, including anti-inflammatory and calcium channel blocking effects, a comprehensive toxicological profile is not well-established in publicly available literature. This technical guide synthesizes the available safety data for **isotetrandrine**, supplemented with data from its stereoisomer, tetrandrine, to provide a provisional assessment of its toxicological profile. It is critical to note that the use of tetrandrine data as a read-across for **isotetrandrine** should be approached with caution, as stereoisomers can exhibit different toxicological properties. This document is intended to be a resource for researchers and drug development professionals, highlighting both what is known and the significant data gaps that exist for **isotetrandrine**.

Physicochemical Information



Property	Value
Chemical Name	Isotetrandrine
Synonyms	(R,S)-Tetrandrine, Isosinomenin A
Molecular Formula	C38H42N2O6
Molecular Weight	622.76 g/mol
CAS Number	477-57-6
Appearance	Powder

Non-Clinical Toxicology

Comprehensive toxicological data for **isotetrandrine** is limited. The following sections summarize the available information, with data on tetrandrine provided for comparative and predictive purposes.

Acute Toxicity

A Safety Data Sheet (SDS) for **isotetrandrine** classifies it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4), though no specific oral LD50 value is provided.[1] For tetrandrine, an intravenous LD50 has been determined in mice.

Table 1: Acute Toxicity Data for Tetrandrine (Intravenous)

Species	Route	LD50	Reference
Mouse	Intravenous	444.67 ± 35.76 mg/kg	[2]

Sub-Acute and Sub-Chronic Toxicity

No specific sub-acute or sub-chronic toxicity studies for **isotetrandrine** were identified. A 14-day sub-acute intravenous study on tetrandrine in mice indicated transient toxicity to the liver, lungs, and kidneys at a dose of 150 mg/kg/day.[2] The study identified a dose of up to 90 mg/kg/day for 14 consecutive days as a safe application dose.[2] A subchronic oral toxicity



study of a liquid extract of Stephania tetrandra, a plant containing tetrandrine, did not produce toxicities in Wistar rats at the tested doses.[3]

Table 2: Sub-Acute Toxicity of Tetrandrine (Intravenous)

Species	Route	Dose	Duration	Findings	NOAEL	Referenc e
Mouse	Intravenou s	30, 90, 150 mg/kg/day	14 days	Transient toxicity to liver, lungs, and kidneys at 150 mg/kg/day. [2]	90 mg/kg/day[2]	[2]

Genotoxicity

No in vitro or in vivo genotoxicity studies for **isotetrandrine** were found. Studies on tetrandrine suggest it is a weak indirect-acting genotoxicant. In vitro, tetrandrine increased sister-chromatid exchange (SCE) in Chinese hamster lung (V79) cells with metabolic activation, but it did not induce micronuclei.[4] In vivo, tetrandrine also elevated SCE levels in mouse spleen cells but did not induce micronuclei in mouse bone marrow.[4] Furthermore, tetrandrine has been shown to be a potent genotoxic enhancer, increasing the mutagenic activity of several known mutagens in the Salmonella/histidine reversion assay.[5]

Table 3: Genotoxicity Profile of Tetrandrine



Assay Type	System	Concentrati on/Dose	Metabolic Activation	Result	Reference
In Vitro					
Micronucleus Assay	Chinese Hamster Lung (V79) Cells	Not specified	With	Negative[4]	[4]
Sister Chromatid Exchange (SCE)	Chinese Hamster Lung (V79) Cells	> 0.08 mg/ml	With	Positive[4]	[4]
Salmonella/Hi stidine Reversion	S. typhimurium TA98	Not specified	With	Weakly mutagenic[5]	[5]
In Vivo					
Micronucleus Assay	Mouse Bone Marrow	Up to 100 mg/kg bw	Not applicable	Negative[4]	[4]
Sister Chromatid Exchange (SCE)	Mouse Spleen Cells	> 100 mg/kg bw	Not applicable	Positive[4]	[4]

Carcinogenicity

The Safety Data Sheet for **isotetrandrine** states that it is not classified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1] However, no long-term carcinogenicity bioassays for **isotetrandrine** were identified in the literature.

Reproductive and Developmental Toxicity

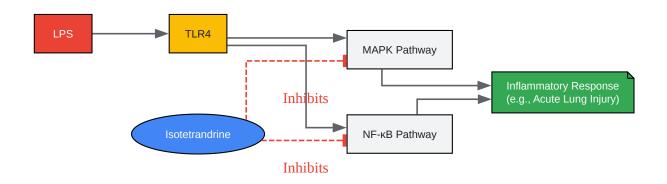
No reproductive and developmental toxicity studies for **isotetrandrine** were found. Standard regulatory guidelines, such as those from the International Council for Harmonisation (ICH),



outline the requirements for these studies, which include assessments of fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.[6][7]

Mechanism of Action and Signaling Pathways

Isotetrandrine's pharmacological and potential toxicological effects are linked to its interaction with several cellular signaling pathways. It is known to be an inhibitor of G protein activation of phospholipase A2 (PLA2).[8] Additionally, it has been shown to interact with alpha1-adrenoceptors.[9] A study demonstrated that **isotetrandrine** protects against lipopolysaccharide-induced acute lung injury by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10]



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Caption: Isotetrandrine's anti-inflammatory mechanism.

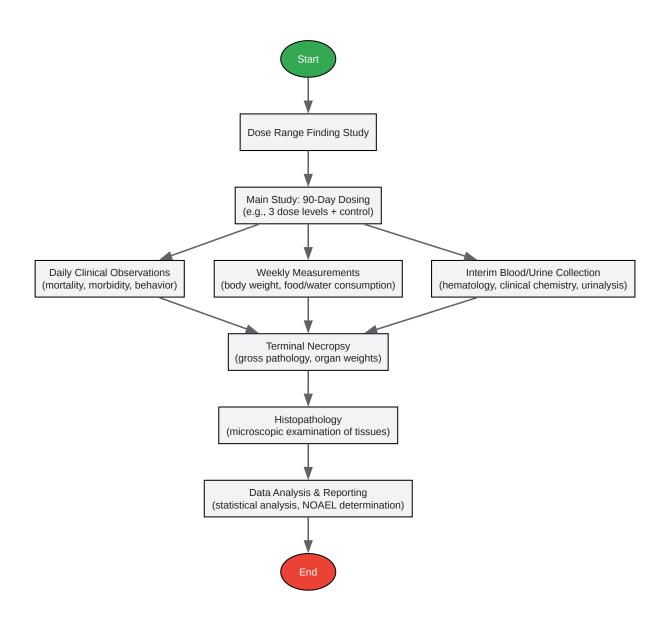
Experimental Protocols

Detailed experimental protocols for **isotetrandrine** toxicology studies are not readily available in the public domain. However, standard methodologies as prescribed by regulatory bodies like the OECD, ICH, and the National Toxicology Program (NTP) would be followed for a comprehensive toxicological evaluation. Below is a generalized workflow for a sub-chronic oral toxicity study.

Generalized Protocol for a 90-Day Sub-Chronic Oral Toxicity Study (as per OECD TG 408)



This protocol outlines the general steps for evaluating the sub-chronic oral toxicity of a substance like **isotetrandrine**.



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Caption: Generalized workflow for a sub-chronic toxicity study.



Human Safety and Adverse Effects

No clinical trials specifically evaluating the safety of **isotetrandrine** in humans were identified. Therefore, there is no established profile of adverse effects for **isotetrandrine**.

Discussion and Data Gaps

The available data on the toxicology and safety profile of **isotetrandrine** is sparse. The primary information comes from a limited number of in vitro studies and a single Safety Data Sheet. While data from its stereoisomer, tetrandrine, provides some insight into potential hazards, direct extrapolation is not scientifically rigorous.

Key data gaps for a comprehensive safety assessment of **isotetrandrine** include:

- Acute Toxicity: Determination of oral, dermal, and inhalation LD50 values.
- Repeated Dose Toxicity: Sub-chronic (90-day) and chronic toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Genotoxicity: A full battery of in vitro and in vivo genotoxicity tests.
- Carcinogenicity: A 2-year rodent bioassay.
- Reproductive and Developmental Toxicity: Comprehensive DART studies.
- Human Safety: Data from controlled clinical trials.

Conclusion

Based on the limited available information, **isotetrandrine** is classified as harmful if swallowed. Its potential to inhibit key signaling pathways like MAPK and NF-kB suggests therapeutic potential but also warrants a thorough toxicological investigation. The significant data gaps in its safety profile necessitate a cautious approach in any potential development program. Further comprehensive toxicological studies, following established international guidelines, are essential to fully characterize the safety profile of **isotetrandrine**. Researchers and drug developers should consider the information on tetrandrine as preliminary and not a substitute for dedicated studies on **isotetrandrine**.



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